1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Properties
CAS No. |
2089311-04-4 |
|---|---|
Molecular Formula |
C8H5BrF3NO |
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-[6-bromo-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-5(8(10,11)12)2-3-6(9)13-7/h2-3H,1H3 |
InChI Key |
GQYWPOBLKVKKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the trifluoromethyl group onto the pyridine ring (trifluoromethylation).
- Selective bromination at the 6-position.
- Installation of the ethanone group at the 2-position.
These steps require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Trifluoromethylation
Trifluoromethylation is a key step that introduces the CF3 group at the 3-position of the pyridine ring. Common approaches include:
- Use of trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
- Transition-metal catalyzed coupling reactions, often palladium-based, to attach the CF3 group to a halogenated pyridine precursor.
- Late-stage trifluoromethylation methods have been developed to functionalize pyridine derivatives efficiently, often involving stepwise protocols with intermediates such as α-aryl-α,α-difluoroacetates followed by hydrolysis and decarboxylation.
Bromination
Selective bromination at the 6-position of the pyridine ring is typically achieved by:
- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Use of pre-brominated pyridine intermediates to facilitate subsequent functionalization steps.
- The bromine substituent also serves as a handle for further cross-coupling reactions if needed.
Installation of the Ethanone Group
The ethanone (acetyl) group at the 2-position is introduced by:
- Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids.
- Alternatively, palladium-catalyzed coupling of 2-halopyridines with acetyl equivalents.
- Hydration of alkynyl precursors followed by oxidation can also yield the ethanone functionality.
Detailed Research Findings and Reaction Conditions
A representative synthetic route adapted from related pyridine derivatives (e.g., 1-(6-methylpyridin-3-yl)ethanone analogs) involves:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Bromo-3-pyridyl trifluoromethanesulfonate + piperidine, 40°C, 16 h | Formation of 5-ethynyl-2-methylpyridine intermediate | >90 | Piperidine improves yield; acetylene function protected as acetone adduct |
| 2 | Hydration in sulfuric acid/toluene (4:1), 50°C, 16 h | Conversion of alkyne to ethanone intermediate | >90 | Extraction with ethyl acetate, anhydrification |
| 3 | Palladium-catalyzed coupling with 4-bromophenylmethylsulfone, t-BuOK base, toluene, 80-100°C, 18-27 h | Formation of final ethanone product | 83-89 | Use of Pd catalysts and phosphine ligands; inert atmosphere required |
| 4 | Workup: aqueous quench, extraction, crystallization from acetone | Isolation and purification | - | Molar yield of isolated product up to 84% |
This process avoids hazardous reagents such as tungsten catalysts and explosive peroxides, improving safety and economic viability.
Advantages of Current Preparation Methods
- High regioselectivity : Controlled introduction of bromine and trifluoromethyl groups at specific positions.
- Avoidance of hazardous reagents : No use of explosive oxidants like hydrogen peroxide in final steps.
- Use of commercially available intermediates : Some intermediates are EINECS registered, facilitating scale-up.
- Good yields and purity : Typical isolated yields range from 80% to 90%.
- Scalability : Reaction conditions are amenable to industrial scale synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 6-Bromo-3-pyridyl trifluoromethanesulfonate, 4-bromophenylmethylsulfone |
| Catalysts | Palladium acetate, Pd(F6-acac)2, phosphine ligands (e.g., Xantphos) |
| Solvents | Toluene, N,N-dimethylformamide (DMF), acetone for crystallization |
| Temperature range | 40°C to 100°C depending on step |
| Reaction time | 16 to 27 hours |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Workup | Aqueous quench, organic extraction, filtration, crystallization |
| Yield | 83-90% isolated product |
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify specific molecular targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone and its analogs:
Research Findings and Data
Physicochemical Properties
- Solubility: The trifluoromethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogs .
- Stability : Compounds with -CF₃ (e.g., target, ) exhibit enhanced thermal stability, making them suitable for high-temperature reactions .
Biological Activity
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone, with the molecular formula C8H6BrF3N and a molecular weight of 252.04 g/mol, is an organic compound characterized by a pyridine ring substituted with bromine and trifluoromethyl groups. This unique structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridine ring that is modified by the presence of both bromine and trifluoromethyl groups. The electron-withdrawing nature of these substituents enhances the compound's lipophilicity, allowing for improved membrane penetration and interaction with biological targets. This property is crucial for its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. The trifluoromethyl group is particularly noted for enhancing activity against specific bacterial strains.
- Anti-inflammatory Properties : Studies have highlighted its potential in reducing inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds featuring similar structures have shown significant COX-2 inhibition, suggesting a mechanism that may be applicable to this compound as well .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups like trifluoromethyl is critical for enhancing biological activity. For example, derivatives lacking this group showed reduced or no activity against pathogens . The following table summarizes key findings from SAR studies on related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | C8H6BrFNO | Similar structure, different Br position | Moderate antimicrobial activity |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | C8H6F3NO | Contains only trifluoromethyl | Enhanced antimicrobial properties |
| 2-amino-1-(6-fluoropyridin-3-yl)ethanone | C8H8FNO | Amino group instead of bromine | Altered properties affecting activity |
| 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone | C8H6F3NO | Different position of trifluoromethyl | Varies in activity compared to others |
Antichlamydial Activity
One study highlighted the importance of the trifluoromethyl substituent in enhancing antichlamydial activity. Compounds with this group demonstrated selective efficacy against Chlamydia species, indicating that similar mechanisms may apply to this compound .
COX Inhibition
In vitro assays have shown that derivatives of pyridine compounds exhibit significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. While specific data for this compound are not yet published, its structural similarity suggests it may exhibit comparable effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
